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Compound of Interest

Compound Name: 4-Bromo-3-(hydroxymethyl)phenol

Cat. No.: B1288526 Get Quote

Introduction: This technical guide provides a comprehensive overview of the spectral data for 4-
Bromo-3-(hydroxymethyl)phenol, a versatile organic building block used in pharmaceutical

and fine chemical synthesis. Due to a scarcity of publicly available experimental spectral data

for 4-Bromo-3-(hydroxymethyl)phenol (CAS No. 2737-20-4), this document utilizes spectral

data from the closely related compound, 4-Bromophenol (CAS No. 106-41-2), for illustrative

purposes. A detailed theoretical analysis is provided to extrapolate the expected spectral

characteristics of 4-Bromo-3-(hydroxymethyl)phenol based on the foundational data of 4-

Bromophenol. This guide is intended for researchers, scientists, and professionals in drug

development who require a deep understanding of the structural characterization of this

compound.

Data Presentation: Spectral Data for 4-Bromophenol
The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data for 4-Bromophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data for 4-Bromophenol
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.33 Doublet 2H Ar-H ortho to -OH

~6.75 Doublet 2H Ar-H meta to -OH

~5.13 Singlet 1H Ar-OH

Solvent: CDCl₃. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.[1]

Table 2: ¹³C NMR Data for 4-Bromophenol

Chemical Shift (δ) ppm Assignment

~154.2 C-OH

~132.5 C-H (meta to -OH)

~117.0 C-H (ortho to -OH)

~113.5 C-Br

Solvent: CDCl₃. Chemical shifts are referenced to the solvent signal.[2]

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for 4-Bromophenol
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Wavenumber (cm⁻¹) Intensity Assignment

~3350 Strong, Broad O-H stretch (phenolic)

~3050 Medium C-H stretch (aromatic)

~1590, 1490 Strong C=C stretch (aromatic ring)

~1220 Strong C-O stretch (phenolic)

~825 Strong
C-H bend (para-disubstituted

ring)

~515 Medium C-Br stretch

Sample preparation: KBr pellet or Nujol mull.[3][4]

Mass Spectrometry (MS)
Table 4: Major Mass Fragments for 4-Bromophenol (Electron Ionization)

m/z Relative Intensity (%) Assignment

174 ~97 [M+2]⁺ (presence of ⁸¹Br)

172 100 [M]⁺ (presence of ⁷⁹Br)

93 ~35 [M - Br]⁺

65 ~55 [C₅H₅]⁺

The characteristic isotopic pattern of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) results in two molecular ion

peaks of nearly equal intensity at m/z 172 and 174.[5][6][7][8]

Theoretical Spectral Analysis of 4-Bromo-3-
(hydroxymethyl)phenol
The introduction of a hydroxymethyl group (-CH₂OH) at the 3-position of 4-Bromophenol is

expected to introduce distinct features in its spectra.
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¹H NMR: The aromatic region would become more complex due to the loss of symmetry,

resulting in three distinct aromatic proton signals. A new singlet, integrating to 2H, would

appear for the benzylic protons (-CH₂OH), likely in the range of 4.5-5.0 ppm. A broad singlet

for the alcoholic proton (-CH₂OH) would also be present.

¹³C NMR: Two additional carbon signals would be observed. One for the benzylic carbon (-

CH₂OH), expected around 60-65 ppm, and a new aromatic carbon signal for the carbon

bearing the hydroxymethyl group. The chemical shifts of the other aromatic carbons would

also be slightly altered.

IR Spectroscopy: A second, broad O-H stretching band for the alcoholic hydroxyl group

would appear around 3400-3200 cm⁻¹. A C-O stretching band for the primary alcohol would

be observed in the 1050-1150 cm⁻¹ region.

Mass Spectrometry: The molecular ion peaks would be shifted to m/z 202 and 204, reflecting

the addition of the -CH₂OH group (30 Da). A prominent fragment would be expected from the

loss of the hydroxymethyl group ([M - 31]⁺) due to benzylic cleavage.

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of a solid

organic compound like 4-Bromo-3-(hydroxymethyl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.6-0.7

mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small

amount of a reference standard, such as tetramethylsilane (TMS), may be added.

¹H NMR Acquisition: The spectrum is acquired on a 400 MHz or higher field NMR

spectrometer. A standard pulse sequence is used with a sufficient number of scans to

achieve a good signal-to-noise ratio. Key parameters include the spectral width, acquisition

time, and relaxation delay.

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument. A proton-

decoupled pulse sequence is typically used to simplify the spectrum to single lines for each
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unique carbon atom.[9] Due to the low natural abundance of ¹³C, a larger number of scans

and a longer acquisition time are generally required compared to ¹H NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is

finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using

an agate mortar and pestle.[10] The mixture is then pressed into a thin, transparent pellet

using a hydraulic press.[10]

Background Spectrum: A background spectrum of the empty sample compartment is

recorded to subtract the absorbance of atmospheric water and carbon dioxide.

Sample Spectrum: The KBr pellet is placed in the sample holder, and the IR spectrum is

recorded over a typical range of 4000-400 cm⁻¹.[11] The resulting spectrum is usually plotted

as transmittance versus wavenumber.[11]

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

typically via a direct insertion probe for solid samples. The sample is heated to induce

vaporization into the ion source.

Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of

high-energy electrons (typically 70 eV).[12] This causes the molecules to ionize and

fragment.

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer

(e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-

charge (m/z) ratio.

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the

relative abundance of each ion versus its m/z value.

Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the

predicted fragmentation of the target molecule.
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Caption: General workflow for the spectroscopic analysis of a solid organic compound.
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4-Bromo-3-(hydroxymethyl)phenol
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Caption: Predicted key fragments in the mass spectrum of 4-Bromo-3-
(hydroxymethyl)phenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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